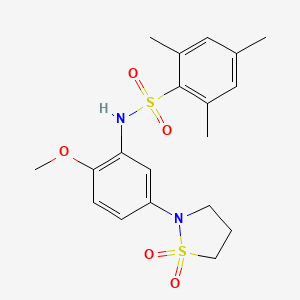

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

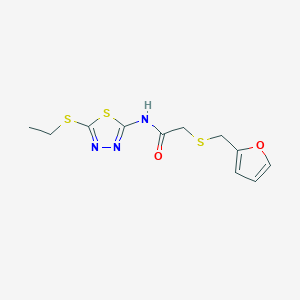

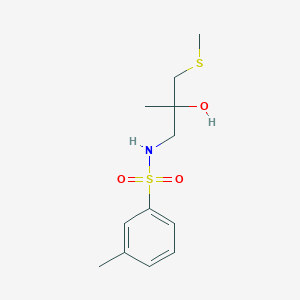

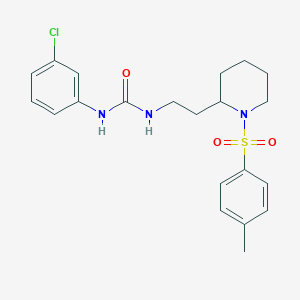

The compound “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .

Molecular Structure Analysis

The molecular formula of this compound is C23H27N5O3S . Its average mass is 453.557 Da and its monoisotopic mass is 453.183472 Da . The compound’s structure includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Wissenschaftliche Forschungsanwendungen

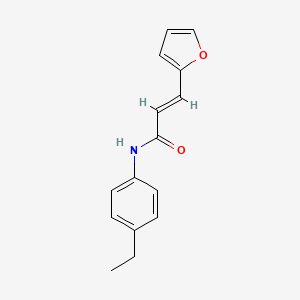

Anticancer Potential

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide and its derivatives have shown promising results in anticancer research. Aminothiazole-paeonol derivatives, including similar compounds, have demonstrated high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

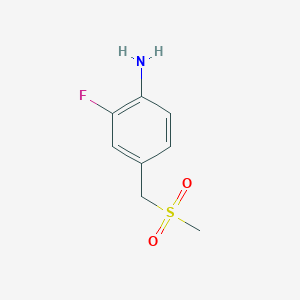

Antimycobacterial Activity

Some derivatives have been studied for their antimycobacterial activity. Novel thiourea derivatives bearing benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis, indicating potential applications in the treatment of tuberculosis (Ghorab et al., 2017).

Electrochemical and Spectroelectrochemical Properties

Research has explored the electrochemical and spectroelectrochemical properties of novel peripherally octa-substituted metallophthalocyanines, including compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide. These studies contribute to the understanding of their potential in electronic and photonic applications (Kantekin et al., 2015).

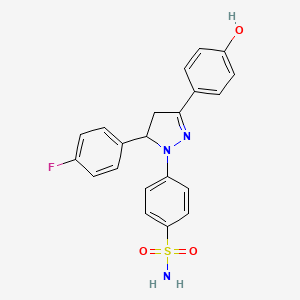

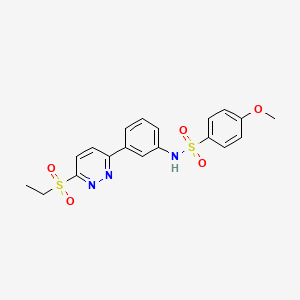

COX-2 Inhibition

Certain benzenesulfonamide derivatives have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These studies contribute to the development of selective COX-2 inhibitors, with potential applications in treating conditions like arthritis and acute pain (Hashimoto et al., 2002).

Antibacterial and Antifungal Properties

Some derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds have shown potential in treating microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

Carbonic Anhydrase Inhibition

Research has also focused on the synthesis and bioactivity of benzenesulfonamides as carbonic anhydrase inhibitors. This enzyme plays a significant role in various physiological processes, and its inhibition has implications for treating conditions like glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).

Eigenschaften

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S2/c1-13-10-14(2)19(15(3)11-13)28(24,25)20-17-12-16(6-7-18(17)26-4)21-8-5-9-27(21,22)23/h6-7,10-12,20H,5,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEDBVIWDQKBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)

![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)

![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)

![N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2891260.png)

![6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2891265.png)

![N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2891267.png)

![5-Cyanospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2891268.png)